
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis Approaches
- Green Chemistry Principles in Synthesis: A study highlighted the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides via the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, conforming to green chemistry principles with nearly quantitative yields (Horishny & Matiychuk, 2020).
Synthetic Methodologies and Derivatizations
- Novel Derivatizations and Synthesis: Research into the derivatization of 2-ethoxycarbonylalkyl-1-substituted-4 (1H)-quinazolinones provided insights into the synthesis of carboxylic acid, hydroxamic acid, amide, and nitrile derivatives, expanding the functional scope of quinazolinone frameworks (Ozaki, Yamada, & Oine, 1983).
Anticancer Activity
- Anticancer Potential: A study on novel quinazolinone and benzamide derivatives revealed their synthesis via the reaction of 6-iodo-2-phenyl-4H-benzoxazin-4-one with various nitrogen nucleophiles. Some compounds demonstrated promising anti-proliferative activity against HePG-2 and MCF-7 cell lines, comparable to doxorubicin, highlighting their potential as anticancer agents (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Pharmacological and Structure-Activity Relationship
- Diuretic and Antihypertensive Agents: Synthesis and evaluation of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives showcased significant diuretic and antihypertensive activities. This study provides a foundation for the development of quinazolinone-based therapeutics with potential for lower toxicity and selective action (Rahman et al., 2014).
Heterocycle Synthesis and Biological Activity
- Heterocyclic Transformations: Research into the reactivity of 4H-3,1-benzoxazin-4-ones with nitrogen and carbon nucleophiles illustrated the synthesis of new heterocycles, demonstrating the versatility of quinazolinone derivatives in generating biologically active compounds with potential anticancer properties (Madkour, 2004).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-mercapto-3-propylquinazolin-4(3H)-one with benzyl bromide, followed by reaction with 2-bromoethanol and then with N,N-dimethylformamide dimethyl acetal. The resulting product is then reacted with 4-nitrophenyl chloroformate and finally with ammonia to yield the desired compound.", "Starting Materials": [ "2-mercapto-3-propylquinazolin-4(3H)-one", "benzyl bromide", "2-bromoethanol", "N,N-dimethylformamide dimethyl acetal", "4-nitrophenyl chloroformate", "ammonia" ], "Reaction": [ "2-mercapto-3-propylquinazolin-4(3H)-one is reacted with benzyl bromide in the presence of a base to yield N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with 2-bromoethanol in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one.", "N-benzyl-N-(2-hydroxyethyl)-2-mercapto-3-propylquinazolin-4(3H)-one is then reacted with N,N-dimethylformamide dimethyl acetal in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal.", "N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid dimethyl acetal is then reacted with 4-nitrophenyl chloroformate in the presence of a base to yield N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester.", "Finally, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxylic acid 4-nitrophenyl ester is reacted with ammonia to yield the desired compound, N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
403728-02-9 |
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.49 |
Nom IUPAC |
N-benzyl-N-(2-hydroxyethyl)-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H23N3O3S/c1-2-10-24-20(27)17-9-8-16(13-18(17)22-21(24)28)19(26)23(11-12-25)14-15-6-4-3-5-7-15/h3-9,13,25H,2,10-12,14H2,1H3,(H,22,28) |
Clé InChI |
XKCHQCMAWYAVTP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CCO)CC3=CC=CC=C3)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)
![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)
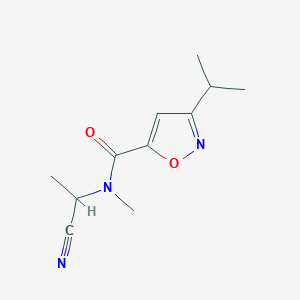
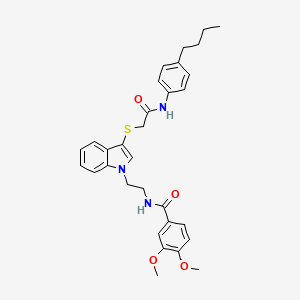

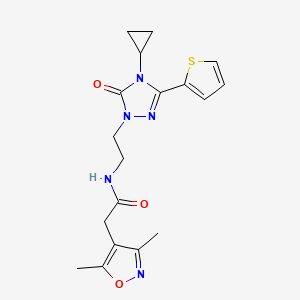
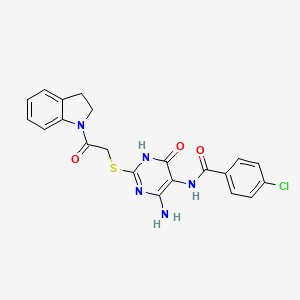
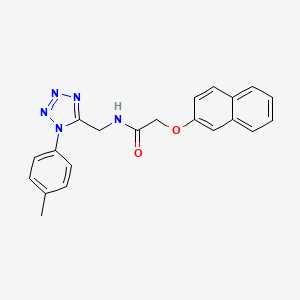
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)
![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)
amine](/img/structure/B2817739.png)
![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)
![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)
![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)
